

# Application of Bisphenol A Derivatives in Dental Composites: A Detailed Overview

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Compound of Interest

Compound Name: 3,3'-(Propane-2,2-diyl)diphenol

Cat. No.: B3049747

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### Introduction

**3,3'-(Propane-2,2-diyl)diphenol**, commonly known as Bisphenol A (BPA), is a foundational chemical component in the synthesis of several monomers crucial for the formulation of dental composite resins. While BPA itself is not a direct ingredient in dental materials, its derivatives are widely utilized to create the resin matrix of these restorative materials.[1][2] The most prominent of these derivatives is Bisphenol A glycidyl methacrylate (Bis-GMA), valued for its low polymerization shrinkage, high reactivity, and good mechanical properties.[3] Other BPA derivatives employed in dental resins include bisphenol A dimethacrylate (bis-DMA), ethoxylated bisphenol A dimethacrylate (bis-EMA), and 2,2-bis[(4-methacryloxy polyethoxy)phenyl]propane (bis-MPEPP).[1] This document provides detailed application notes and protocols for researchers and professionals in dental material science and development, focusing on the use of BPA-derived monomers in dental composites.

### **Role and Function of BPA Derivatives**

BPA-derived monomers, particularly Bis-GMA, form the backbone of the organic matrix in many dental composites.[4] These monomers are viscous liquids that polymerize to form a hard, durable solid when cured, typically with the aid of a light-curing unit.[5] The properties of the final composite, such as mechanical strength, wear resistance, and water sorption, are significantly influenced by the chemical structure of the resin matrix.[6] To modulate the high viscosity of Bis-GMA and improve handling characteristics, it is often mixed with other, less viscous dimethacrylate monomers like triethylene glycol dimethacrylate (TEGDMA) and urethane dimethacrylate (UDMA).[7][8]



A significant concern associated with the use of BPA derivatives is the potential for leaching of residual BPA into the oral environment.[4] Studies have shown that small amounts of BPA can be detected in saliva shortly after the placement of certain dental sealants and composites.[7] [9] This has led to the development of BPA-free alternative materials. However, many studies conclude that the amount of BPA leached from dental composites is minimal and transient, posing a negligible health risk.[5][10]

## **Quantitative Data on Material Properties**

The following tables summarize key performance indicators for dental composites containing BPA derivatives compared to BPA-free alternatives.

Table 1: Mechanical Properties of Dental Composites With and Without BPA Derivatives

Property	BPA-Containing Composites	BPA-Free Composites	Test Method
Flexural Strength (MPa)	112 - 178.9	133.7 - 150	Three-Point Bending Test (ISO 4049)
Compressive Strength (MPa)	262 - 406	314 - 317	Uniaxial Compression Test
Knoop Hardness (Kgf/mm²)	77 - 84	82 - 84+	Knoop Hardness Test
Water Sorption (μg/mm³)	31.17	12.23	ISO 4049

Data compiled from multiple sources, specific values can vary based on the exact composition and testing conditions.[3][11][12]

Table 2: Leaching of Bisphenol A from Dental Materials



Material Type	Leaching Medium	Time Point	BPA Concentration Detected	Analytical Method
Composite Filling Material	Deionized Water	24 hours	Significantly higher than control	UPLC-MS/MS
Fissure Sealant	Deionized Water	24 hours	Significantly higher than control	UPLC-MS/MS
Composite Filling Material	Deionized Water	2 weeks	No significant difference from 24h	UPLC-MS/MS
Fissure Sealant	Deionized Water	2 weeks	No significant difference from 24h	UPLC-MS/MS

Based on a study by Becher et al. (2018).[13][14]

## **Experimental Protocols**

# Protocol 1: Synthesis of a Bis-GMA/TEGDMA-Based Dental Composite

This protocol describes the laboratory-scale synthesis of a light-curable dental composite resin.

### Materials:

- Bisphenol A glycidyl methacrylate (Bis-GMA)
- Triethylene glycol dimethacrylate (TEGDMA)
- Silanized silica filler particles (e.g., 0.7 μm average particle size)
- Camphorquinone (photoinitiator)



• 2-(Dimethylamino)ethyl methacrylate (DMAEMA) (co-initiator)

#### Procedure:

- In a light-protected mixing vessel, combine Bis-GMA and TEGDMA in a 70:30 weight ratio.
   Mix thoroughly until a homogeneous resin matrix is formed.
- Add 0.5 wt% camphorquinone and 0.5 wt% DMAEMA to the resin matrix. Continue mixing in the dark until the initiators are completely dissolved.
- Gradually incorporate the silanized silica filler into the resin matrix. A typical filler loading is 70-80 wt%. Mix until the filler is uniformly dispersed and a paste-like consistency is achieved. A dual-axis centrifugal mixer is recommended for this step to ensure homogeneity and minimize air entrapment.
- Store the resulting composite paste in a light-proof container at a cool temperature (e.g., 4°C) until use.

## Protocol 2: Evaluation of Flexural Strength (Three-Point Bending Test)

This protocol is based on the ISO 4049 standard for polymer-based restorative materials.[15]

### Specimen Preparation:

- Fill a rectangular mold (2 mm x 2 mm x 25 mm) with the uncured dental composite paste, taking care to avoid air bubbles.
- Cover the mold with a transparent matrix strip and a glass slide. Apply gentle pressure to extrude excess material.
- Light-cure the specimen from the top and bottom surfaces according to the manufacturer's
  instructions for the curing light and the composite material. Ensure the light guide is held
  close to the specimen surface.
- After curing, carefully remove the specimen from the mold and lightly polish the edges to remove any flashes.



Store the specimens in deionized water at 37°C for 24 hours before testing.

### Testing Procedure:

- Use a universal testing machine equipped with a three-point bending fixture. The support span should be set to 20 mm.
- Place the specimen on the supports and apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.[12]
- Record the load at which the specimen fractures.
- Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 \* F \* I) / (2 \* b \* h²) Where:
  - F is the maximum load at fracture (N)
  - I is the distance between the supports (mm)
  - b is the width of the specimen (mm)
  - h is the height of the specimen (mm)

## Protocol 3: Quantification of BPA Leaching using UPLC-MS/MS

This protocol outlines a method for determining the amount of BPA that leaches from a cured dental composite.

### Sample Preparation:

- Prepare disc-shaped specimens of the cured dental composite (e.g., 10 mm diameter, 1 mm thickness).
- Place each specimen in a glass vial containing a known volume of a leaching medium (e.g., deionized water, artificial saliva).
- Incubate the vials at 37°C for a specified period (e.g., 24 hours, 7 days, 2 weeks).[13][14]



 After incubation, remove the composite specimen and transfer the leaching solution to a clean vial for analysis.

### **UPLC-MS/MS Analysis:**

- Chromatographic Separation:
  - Use a suitable UPLC system with a C18 column.
  - Employ a gradient elution method with mobile phases such as water with 0.1% formic acid
     (A) and acetonitrile with 0.1% formic acid
     (B).
- · Mass Spectrometric Detection:
  - Utilize a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
  - Monitor the specific precursor-to-product ion transitions for BPA (e.g., m/z 227 -> 212 and 227 -> 133).
- · Quantification:
  - Prepare a calibration curve using standard solutions of BPA of known concentrations.
  - Calculate the concentration of BPA in the leaching samples by comparing their peak areas to the calibration curve.

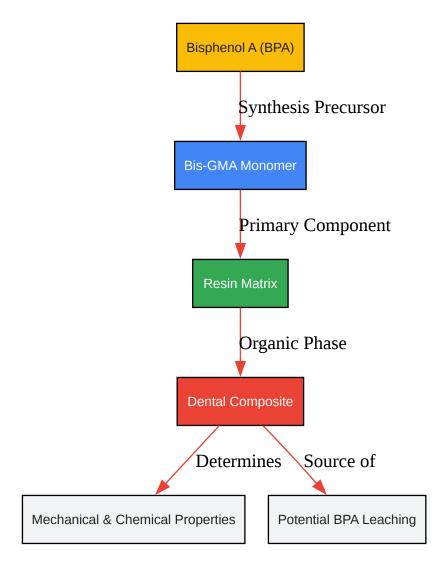
### **Visualizations**





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### Experimental workflow for dental composite synthesis and testing.





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Logical relationship of BPA in dental composites.

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